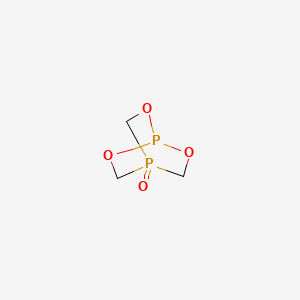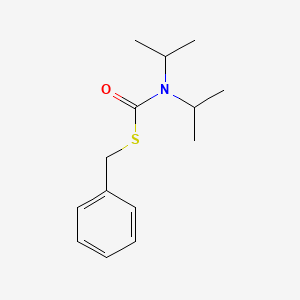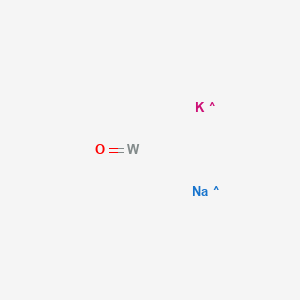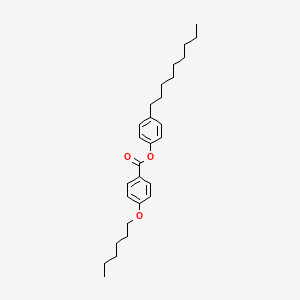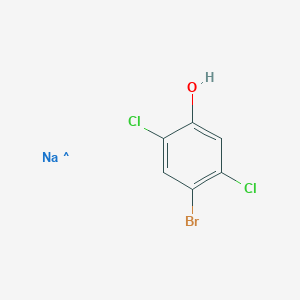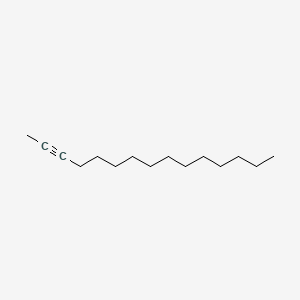![molecular formula C16H10N2O2 B14657745 Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- CAS No. 38594-30-8](/img/structure/B14657745.png)
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- is a heterocyclic compound that features a benzoxazole core fused with a pyridine and furan ringBenzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For instance, the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been reported . One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide catalyst at 50°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Aplicaciones Científicas De Investigación
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, enhancing its binding affinity to target molecules. These interactions can modulate various biological pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- can be compared with other benzoxazole derivatives, such as:
- Benzo[d]oxazole-2-thiol
- 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- 5-nitro-2-(4-butylphenyl)benzoxazole
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
38594-30-8 |
|---|---|
Fórmula molecular |
C16H10N2O2 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-(5-pyridin-3-ylfuran-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H10N2O2/c1-2-6-14-12(5-1)18-16(20-14)15-8-7-13(19-15)11-4-3-9-17-10-11/h1-10H |
Clave InChI |
TTYJAAANRSHMEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(O3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


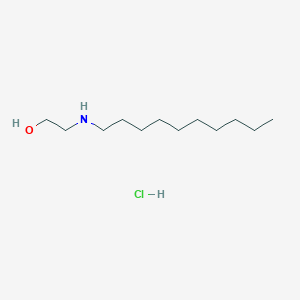
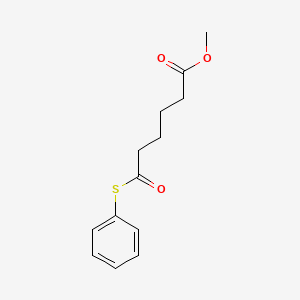
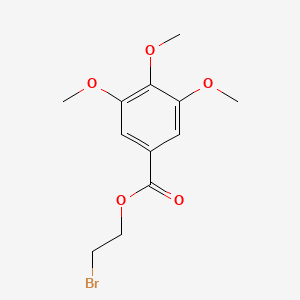
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
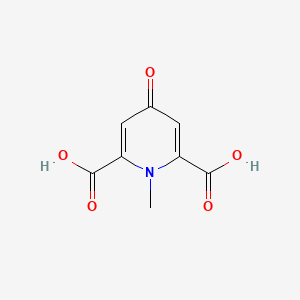
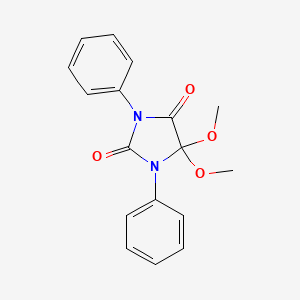
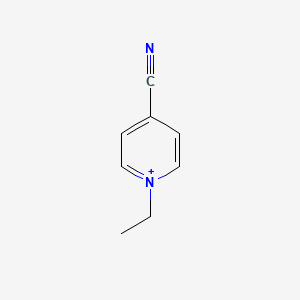
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
